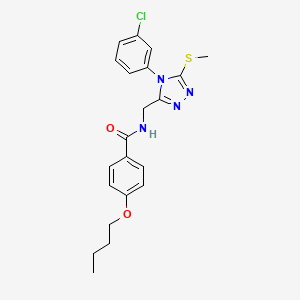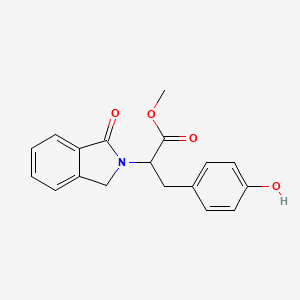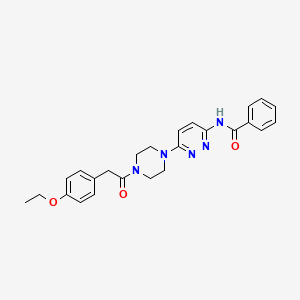![molecular formula C11H14O2S B2456394 4-[4-(Methylsulfanyl)phenyl]butanoic acid CAS No. 116174-33-5](/img/structure/B2456394.png)
4-[4-(Methylsulfanyl)phenyl]butanoic acid
Overview
Description
4-[4-(Methylsulfanyl)phenyl]butanoic acid is an organic compound with the molecular formula C11H14O2S It is characterized by a butanoic acid backbone with a phenyl ring substituted with a methylsulfanyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Methylsulfanyl)phenyl]butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Methylsulfanyl)benzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 4-(Methylsulfanyl)phenylpropan-1-ol.
Oxidation: The alcohol is then oxidized to 4-(Methylsulfanyl)phenylpropanoic acid using an oxidizing agent such as potassium permanganate.
Chain Extension: Finally, the propanoic acid undergoes a chain extension reaction to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4-[4-(Methylsulfanyl)phenyl]butanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[4-(Methylsulfanyl)phenyl]butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
4-(Methylsulfanyl)benzoic acid: Similar structure but with a benzoic acid backbone.
4-(Methylsulfanyl)phenylacetic acid: Similar structure but with a phenylacetic acid backbone.
4-(Methylsulfanyl)phenylpropanoic acid: Similar structure but with a propanoic acid backbone.
Uniqueness: 4-[4-(Methylsulfanyl)phenyl]butanoic acid is unique due to its butanoic acid backbone, which provides different chemical properties and reactivity compared to its analogs. The presence of the methylsulfanyl group also imparts distinct redox characteristics, making it valuable for specific applications in synthesis and biological research.
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWFPNDGJSIBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2456314.png)

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2456317.png)



![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)

![2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2456326.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)
![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)

![1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B2456333.png)
![6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2456334.png)
